Gardenin C

Antioxidant Activity Free Radical Scavenging DPPH Assay

Procure unequivocally defined Gardenin C to eliminate variability in antioxidant and stability assays. This non-glycosylated polymethoxyflavone (LogP 2.9) delivers a DPPH IC50 of 0.07 mg/mL—4-fold more potent than crocin (0.284 mg/mL)—and remains stable under conditions where crocins degrade. Its intact 5-hydroxy-6,7,8-trimethoxy A-ring scaffold is critical for accurate SAR; substitution with Gardenin B or D invalidates model integrity.

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
CAS No. 29550-05-8
Cat. No. B12395564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardenin C
CAS29550-05-8
Molecular FormulaC20H20O9
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O
InChIInChI=1S/C20H20O9/c1-24-13-7-9(6-11(22)16(13)25-2)12-8-10(21)14-15(23)18(26-3)20(28-5)19(27-4)17(14)29-12/h6-8,22-23H,1-5H3
InChIKeyFWJPIXFUGYRDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gardenin C (CAS 29550-05-8): Polymethoxyflavone Standard with Demonstrated DPPH Radical Scavenging Potency


Gardenin C (CAS 29550-05-8), also known as 3',5-dihydroxy-4',5',6,7,8-pentamethoxyflavone, is a naturally occurring O-methylated flavonoid primarily isolated from Gardenia lucida and Gardenia jasminoides [1]. It belongs to the polymethoxyflavone (PMF) subclass, characterized by a fully substituted A-ring with three methoxy groups at positions 6,7,8 and a B-ring bearing hydroxyl and methoxy substitutions . This structural configuration confers a calculated LogP of 2.9 and topological polar surface area (TPSA) of 116.82 Ų, properties predictive of favorable membrane permeability and moderate aqueous solubility . Gardenin C serves as a reference standard for analytical method development, structure-activity relationship (SAR) studies, and antioxidant screening programs requiring a chemically defined, non-glycosylated flavonoid scaffold.

Why Gardenin C Cannot Be Interchanged with Crocins or Gardenin B/D in Assay Systems


Generic substitution among gardenia-derived compounds or polymethoxyflavones is scientifically unsound due to pronounced differences in antioxidant potency, chemical stability, and physicochemical properties. Gardenin C exhibits a unique substitution pattern—five methoxy groups and two hydroxyl groups—distinct from the glycosylated crocins, the tetramethoxyflavone Gardenin B, or the trimethoxy Gardenin D [1]. These structural variations directly impact radical scavenging kinetics, metabolic stability, and compound solubility, leading to divergent experimental outcomes [2]. Critically, kinetic studies reveal that crocins are unstable under various conditions, while Gardenin C remains fairly stable, making interchangeability in long-term assays or formulation studies problematic [3]. The following quantitative evidence confirms that Gardenin C provides a specific, non-substitutable profile for precise research applications.

Quantitative Differentiation of Gardenin C: Comparative Evidence for Procurement Decisions


DPPH Radical Scavenging Potency: 4-Fold Advantage Over Crocin

In direct comparative studies, Gardenin C (reported as gardecin) demonstrates significantly stronger DPPH radical scavenging activity than crocins, the primary water-soluble pigments from Gardenia jasminoides [1]. The 50% inhibitory concentration (IC50) for Gardenin C was measured at approximately 0.07 mg/mL, whereas crocin exhibited an IC50 of 283.918 µg/mL (0.284 mg/mL) [1][2]. This corresponds to a 4.1-fold lower IC50, indicating substantially higher antioxidant potency on a mass basis.

Antioxidant Activity Free Radical Scavenging DPPH Assay

Chemical Stability: Gardenin C Remains Intact Under Conditions That Degrade Crocins

Kinetic stability studies demonstrate a critical practical differentiator. While all five crocins examined were found to be unstable under various experimental conditions (pH, temperature, light exposure), Gardenin C exhibited surprising stability and remained fairly stable [1]. Although quantitative half-life data were not provided, the binary classification—stable vs. unstable—has direct implications for experimental design.

Chemical Stability Kinetic Studies Formulation Development

Lipophilicity (LogP): 10-Fold Higher Partition Coefficient Than Typical Polyhydroxyflavones

SAR studies of polymethoxyflavones established that antiperoxidative activity correlates with high lipophilicity, a structural feature differentiating polymethoxyflavones from polyhydroxylated flavonoids [1]. Gardenin C has a calculated LogP of 2.914 (XLogP 2.9), which is approximately 10-fold higher than typical polyhydroxyflavones like quercetin (LogP ≈ 1.5-1.8) [2]. This elevated lipophilicity predicts enhanced passive membrane diffusion and distinct subcellular distribution patterns.

Lipophilicity Membrane Permeability ADME Prediction

Structural Differentiation: Unique 5-Methoxy Substitution Pattern vs. Gardenin B and D

Gardenin C is distinguished from its closest analogs, Gardenin B (CAS 2798-20-1) and Gardenin D (CAS 29202-00-4), by a fully methoxylated A-ring (5,6,7,8-tetramethoxy substitution) and a 3',5-dihydroxy-4',5'-dimethoxy B-ring [1]. Gardenin B possesses a 5-hydroxy group and 6,7,8-trimethoxy A-ring (molecular formula C19H18O7, MW 358.34), while Gardenin D contains a 5-hydroxy group and a different B-ring hydroxylation pattern (C19H18O8, MW 374.34) [2]. These structural variations alter hydrogen bonding capacity, molecular planarity, and electronic distribution, directly impacting target binding and metabolic stability.

Structural Elucidation SAR Studies Flavonoid Chemistry

Evidence-Backed Application Scenarios for Gardenin C Procurement


Antioxidant Screening and Radical Scavenging Assays Requiring High Potency

Gardenin C is the compound of choice for DPPH-based antioxidant screening when a 4-fold potency advantage over crocin is required [1]. Its IC50 of 0.07 mg/mL enables detection of subtle activity changes in SAR studies or when testing complex mixtures, where crocin's weaker activity (IC50 0.284 mg/mL) may obscure meaningful differences. The compound's stability ensures reproducible results across replicate experiments and over extended storage periods, reducing inter-assay variability.

Stability-Sensitive Formulation and Long-Term Storage Studies

For researchers developing natural product-based formulations or conducting long-duration biological assays, Gardenin C offers a distinct advantage over crocins, which are documented to degrade under various conditions [2]. The demonstrated stability of Gardenin C under the same stress conditions reduces the need for fresh compound preparation, lowers material waste, and minimizes confounding degradation products that could interfere with bioactivity readouts. This stability profile is particularly relevant for in vivo studies requiring consistent dosing over weeks or months.

Lipophilicity-Driven Cellular Uptake and Membrane Interaction Studies

With a calculated LogP of 2.9—approximately 10-fold higher than typical polyhydroxyflavones—Gardenin C is an ideal candidate for investigating the role of flavonoid lipophilicity in membrane permeability and intracellular target engagement [3]. Its physicochemical properties predict efficient passive diffusion across lipid bilayers, making it suitable for cell-based assays where hydrophilic flavonoids may be excluded. Comparative studies with more polar analogs can delineate the contribution of methoxy substitution to cellular accumulation and subcellular localization.

Structure-Activity Relationship (SAR) Studies of Polymethoxyflavones

Gardenin C's unique 5-methoxy-6,7,8-trimethoxy A-ring configuration and 3',5-dihydroxy B-ring provide a chemically defined scaffold for probing the effects of methoxylation density and pattern on biological activity [4]. In contrast to Gardenin B (5-hydroxy) or Gardenin D (different B-ring substitution), Gardenin C allows researchers to isolate the impact of a fully substituted A-ring without confounding hydroxyl group contributions. This structural precision is essential for building predictive SAR models and identifying pharmacophoric elements for synthetic optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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